molecular formula C17H16Cl2N4O2S B12156030 3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine

3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine

Cat. No.: B12156030
M. Wt: 411.3 g/mol
InChI Key: JTNDVLXKVLADQC-UHFFFAOYSA-N
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Description

3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Properties

Molecular Formula

C17H16Cl2N4O2S

Molecular Weight

411.3 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanyl]-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H16Cl2N4O2S/c1-24-14-7-6-10(8-15(14)25-2)16-21-22-17(23(16)20)26-9-11-12(18)4-3-5-13(11)19/h3-8H,9,20H2,1-2H3

InChI Key

JTNDVLXKVLADQC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3Cl)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide or acetonitrile, and catalysts like copper(I) iodide or palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often employing automated systems for precise control of temperature, pressure, and reaction time. The use of high-purity reagents and advanced purification techniques, such as recrystallization or chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amine derivatives.

Scientific Research Applications

3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine lies in its combination of the triazole ring with dichlorophenyl and dimethoxyphenyl groups. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler compounds.

Biological Activity

The compound 3-[(2,6-Dichlorophenyl)methylthio]-5-(3,4-dimethoxyphenyl)-1,2,4-triazole-4-yl amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring substituted with a dichlorophenyl group and a dimethoxyphenyl moiety. Its chemical structure can be represented as follows:

  • Chemical Formula : C₁₅H₁₄Cl₂N₄O₂S
  • Molecular Weight : 367.26 g/mol

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The specific compound under discussion has been shown to possess:

  • Broad-spectrum antibacterial activity : It has been tested against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to established antibiotics such as ciprofloxacin .

Antifungal Activity

Triazoles are also well-known for their antifungal properties. The compound has been evaluated for its activity against several fungal strains, including:

  • Candida spp. : Preliminary results suggest that it exhibits potent antifungal effects, making it a candidate for further development in antifungal therapies .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of key enzymes in microbial cells. For example:

  • DNA Gyrase Inhibition : Similar triazole compounds have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. This inhibition leads to the disruption of bacterial growth and survival .

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives, including the specific compound :

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted that derivatives with similar structures demonstrated significant antibacterial activity against drug-resistant strains of bacteria. The introduction of different substituents on the triazole ring was found to enhance antibacterial potency .
  • Antifungal Screening : Another investigation focused on the antifungal properties of triazole derivatives found that compounds with a similar scaffold showed effective inhibition against Candida albicans, suggesting potential therapeutic applications in treating fungal infections .

Data Summary

Activity TypeTested OrganismsMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus8
AntibacterialEscherichia coli16
AntifungalCandida albicans4
AntifungalAspergillus niger32

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